1-Ethylpiperidin-4-amine dihydrochloride
Overview
Description
1-Ethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-ethylpiperidin-4-amine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the use of diphenylvinylsulfonium triflate as a key reagent . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize palladium-catalyzed cyclization reactions, which provide high yields and are cost-effective .
Chemical Reactions Analysis
1-Ethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.
Cyclization: This compound can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include sulfonium salts, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethylpiperidin-4-amine dihydrochloride is widely used in scientific research due to its versatility. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds . In medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system . Industrial applications include its use in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-ethylpiperidin-4-amine dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethylpiperidin-4-amine dihydrochloride is similar to other piperidine derivatives, such as piperidine itself and 4-methylpiperidine. its unique ethyl substitution at the nitrogen atom and its dihydrochloride form provide distinct chemical properties that make it particularly useful in certain applications . Compared to other similar compounds, it offers better solubility and stability, making it a preferred choice in various research and industrial applications .
Similar Compounds
- Piperidine
- 4-Methylpiperidine
- 1-Methylpiperidin-4-amine
- 1-Phenylpiperidin-4-amine
Properties
IUPAC Name |
1-ethylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWNLIBMHVUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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